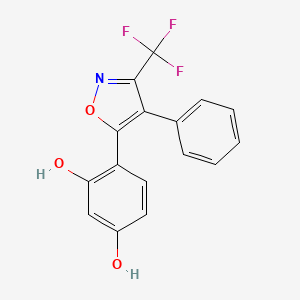
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthetic route to prepare this compound involves several steps. While I don’t have access to specific papers detailing the synthesis, it likely includes the condensation of an isobutyryl group with a tetrahydroquinoline ring, followed by amidation with benzoyl chloride. Researchers have optimized this process to achieve high yields and purity .
Molecular Structure Analysis
The molecular formula of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is C~20~H~22~N~2~O~2~ , with a molecular weight of approximately 322.408 g/mol . The compound consists of a benzamide moiety attached to a tetrahydroquinoline ring via an isobutyryl group. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software.
Applications De Recherche Scientifique
Synthesis Methodologies
Regio- and Stereoselective Synthesis : Research has developed methodologies for the synthesis of isoindolin-1-ones and isoquinolin-1-ones, which are structurally related to the query compound. These compounds are synthesized under mild conditions, showcasing the versatility in functional group accommodation and potential for generating biologically interesting alkaloids like cepharanone B (Yao & Larock, 2005).
Palladium Mediated Synthesis : Another study explored the palladium-catalyzed synthesis of N-substituted isoindolinones and isoquinolinones, highlighting efficient routes to these compounds which could share reactive intermediates or synthetic pathways with the compound of interest (Khan & Reza, 2005).
Potential Biological Activities
Fluorescent Labeling for Biological Studies : Fluorescently labeled oligodeoxyribonucleotides utilizing isoquinoline derivatives demonstrate the utility of such compounds in biophysical studies, indicating potential research applications in molecular biology and genetics (Singh et al., 2007).
Novel Applications
Antimicrobial and Antitubercular Activities : A study on novel carboxamide derivatives of 2-quinolones, which may share structural motifs with the query compound, reported promising antibacterial, antifungal, and antitubercular activities, indicating a potential for pharmaceutical application in treating infections (Kumar, Fernandes, & Kumar, 2014).
Synthetic and Mechanistic Insights
Nickel-Catalyzed Direct Alkylation : The alkylation of benzamides, a functional group present in the query compound, demonstrates the versatility of these substrates in synthetic chemistry, providing insights into potential modifications and applications of the compound (Aihara & Chatani, 2013).
Mécanisme D'action
The exact mechanism of action for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide remains an active area of investigation. It may interact with cellular pathways related to neuroprotection, apoptosis, or cell survival. Researchers have observed neuroprotective effects in animal models, but further studies are required to elucidate the precise targets and pathways involved .
Propriétés
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-15-10-11-17(13-18(15)22)21-19(23)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGPVDANBIBGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-bromobenzo[d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2913963.png)
![4-chloro-2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2913966.png)
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2913967.png)
![3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2913968.png)

![(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2913970.png)

![ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2913973.png)
![N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2913974.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate](/img/structure/B2913980.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2913982.png)
